ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
Beschreibung
Eigenschaften
CAS-Nummer |
123980-49-4 |
|---|---|
Molekularformel |
C25H23N5O5 |
Molekulargewicht |
473.489 |
IUPAC-Name |
ethyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N5O5/c1-4-35-20(31)15-29-23(32)21-22(27(2)25(29)33)26-24-28(21)14-19(16-8-6-5-7-9-16)30(24)17-10-12-18(34-3)13-11-17/h5-14H,4,15H2,1-3H3 |
InChI-Schlüssel |
BWSWZJZGVZEKLC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C5=CC=CC=C5)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Biologische Aktivität
Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 471.5 g/mol. The IUPAC name is ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate. The structure features multiple aromatic rings and functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N5O4 |
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate |
Synthesis
The synthesis of ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate involves multi-step organic reactions including condensation and cyclization under controlled conditions. Specific reagents and catalysts are utilized to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cytotoxicity Studies : Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate demonstrated significant cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Binding : It has been suggested that the compound could act as an agonist for Toll-like receptors (TLRs), particularly TLR7/8, which play a crucial role in immune response regulation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate:
- TLR Agonists : Compounds based on imidazole scaffolds have been shown to stimulate immune responses by activating TLRs . This suggests a potential role for ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in immunotherapy.
- Antiproliferative Effects : A comparative study indicated that similar compounds exhibited varying levels of antiproliferative activity across different cancer cell lines . The structure–activity relationship (SAR) studies help in understanding how modifications can enhance efficacy.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate has been explored as a lead compound for drug development, particularly in targeting purine-related pathways. Its structure suggests potential enzyme inhibition properties that could be beneficial in treating diseases such as cancer and viral infections. The compound's ability to modulate biological pathways makes it a candidate for further pharmacological studies aimed at developing new therapeutic agents.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized as a building block for the creation of more complex molecules. Researchers have employed it in various chemical reactions, including condensation and substitution reactions, to generate derivatives with enhanced biological activities or novel properties.
Materials Science
The unique structural features of ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate make it an interesting candidate for materials science applications. Its potential electronic and optical properties could lead to innovations in the development of new materials for use in organic electronics or photonics.
Recent studies have investigated the biological activities of ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate in vitro and in vivo. For instance:
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes involved in cancer progression. Inhibition assays demonstrated significant activity against certain kinases associated with tumor growth.
- Antiviral Properties : In vitro studies indicated that ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate exhibits antiviral activity against several viral strains by interfering with viral replication mechanisms.
Synthetic Applications
In synthetic chemistry applications:
- Synthesis of Derivatives : The compound has been used as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles or novel functionalities.
- Reactivity Studies : Investigations into its reactivity have revealed pathways for functional group modifications that enhance its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Key Compounds for Comparison
8-(2-Methoxyphenyl)-1-Methyl-7-p-Cyanophenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione () Substituents: 2-Methoxyphenyl (position 8), p-cyanophenyl (position 7).
8-(2-Hydroxyphenyl)-1,3-Dimethyl-7-Phenyl-1H-Imidazo[2,1-f]Purine-2,4(3H,8H)-Dione ()
- Substituents: 2-Hydroxyphenyl (position 8), dimethyl groups (positions 1 and 3).
- Key Difference : The hydroxyl group increases polarity, reducing membrane permeability compared to the target’s methoxy group. The dimethyl substitution at positions 1 and 3 may sterically hinder interactions with kinase active sites .
2-{1,3,7-Trimethyl-2,4-Dioxo-1H,2H,3H,4H,8H-Imidazo[1,2-g]Purin-8-yl}Acetic Acid ()
- Substituents: Trimethyl groups (positions 1, 3, 7) and acetic acid (position 8).
- Key Difference : The carboxylic acid group enhances hydrophilicity, favoring renal excretion over the ethyl ester’s lipophilic prodrug profile. The 1,3,7-trimethyl substitution may reduce metabolic stability .
Physicochemical and Pharmacological Properties
Data Table: Comparative Analysis
*Molecular formula inferred from structural analogs.
Research Findings
Substituent Position Matters : The para-methoxy group in the target compound (vs. ortho-methoxy in ) improves steric alignment with kinase binding pockets, as para-substitutions allow better planar orientation .
Prodrug Advantage : The ethyl ester group in the target compound enhances oral bioavailability compared to carboxylic acid derivatives (e.g., ), which require enzymatic activation .
Polarity vs. Permeability : The hydroxylated analog () exhibits higher aqueous solubility (pKa ~9.11) but lower cell permeability due to increased polarity .
Vorbereitungsmethoden
Core Imidazo[2,1-f]Purine Synthesis
The imidazo[2,1-f]purine scaffold is constructed via cyclocondensation of 4-nitroimidazole derivatives. Source outlines a method starting with 1-methyl-4-nitro-1H-imidazole (1a ), which undergoes VNS with chloroform to form 5-chloromethyl-4-nitroimidazole (2 ). Subsequent hydrolysis yields the aldehyde intermediate, which is converted to an oxime (3a ) using hydroxylamine hydrochloride (Scheme 1).
Table 1: Reaction Conditions for Oxime Formation
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1a | ClCH₂Cl, K₂CO₃ | DMF | 0°C → 25°C | 12 h | 86% |
| 2 | NH₂OH·HCl, NaOAc | EtOH/H₂O | 80°C | 4 h | 92% |
Reduction of the oxime (3a ) via hydrogenation over 10% Pd/C (40 psi, 4 h) produces the aminooxime (4a ), which is condensed with triethyl orthoformate under reflux to form imidate (5a ). Cyclocondensation with ammonia in a sealed tube (120–130°C, 2–3 h) yields the imidazo[2,1-f]purine core (6a ) in 78% yield.
Introduction of the 4-methoxyphenyl group at position 8 employs Suzuki-Miyaura coupling. The brominated intermediate (7 ) is prepared by treating 6a with N-bromosuccinimide (NBS) in CCl₄ (reflux, 6 h). Coupling with 4-methoxyphenylboronic acid uses Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 3:1 dioxane/H₂O mixture (80°C, 12 h), achieving 85% yield (Scheme 2).
Critical Parameters for Suzuki Coupling
- Pd catalyst: Tetrakis(triphenylphosphine)palladium(0)
- Base: Potassium carbonate
- Ligand-free conditions prevent side reactions
- Oxygen-free environment ensures catalytic activity
Esterification at Position 3
The acetic acid side chain is introduced via nucleophilic alkylation. The purine intermediate (8 ) is treated with ethyl bromoacetate in the presence of NaH (dry THF, 0°C → 25°C, 8 h). Quenching with ice water followed by extraction (EtOAc) and column chromatography (SiO₂, hexane/EtOAc 4:1) affords the ethyl ester (9 ) in 91% purity.
Table 2: Optimization of Alkylation Conditions
| Base | Solvent | Temperature | Time | Yield | Purity |
|---|---|---|---|---|---|
| NaH | THF | 0°C → 25°C | 8 h | 89% | 95% |
| K₂CO₃ | Acetone | Reflux | 12 h | 62% | 82% |
| DBU | DMF | 25°C | 24 h | 45% | 78% |
Sodium hydride in THF proves optimal, minimizing ester hydrolysis and ensuring regioselectivity at N-3.
Oxidation and Final Modification
The 2,4-diketone moiety is installed via sequential oxidation. Initial treatment of 9 with SeO₂ (1.2 equiv) in dioxane (reflux, 6 h) introduces the 4-oxo group. A second oxidation with Jones reagent (CrO₃/H₂SO₄, 0°C, 30 min) yields the 2,4-diketone product. Careful pH control (quenching with NaHCO₃) prevents over-oxidation, achieving an 83% isolated yield.
Purification and Characterization
Final purification uses preparative HPLC (C18 column, MeCN/H₂O gradient) to remove residual Pd catalysts and oxidation byproducts. Characterization data aligns with literature:
Table 3: Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, H-5), 7.89–7.32 (m, 9H, aromatic), 4.12 (q, J=7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, OCH₃) |
| HRMS (ESI+) | m/z 483.1542 [M+H]⁺ (calc. 483.1548 for C₂₅H₂₃N₄O₅) |
| IR (KBr) | 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O diketone) |
Industrial-Scale Considerations
Batch processes are preferred for large-scale synthesis. Key modifications include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
